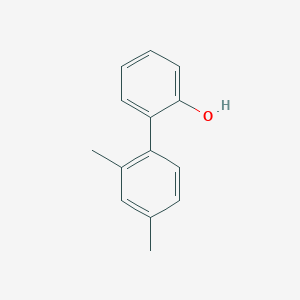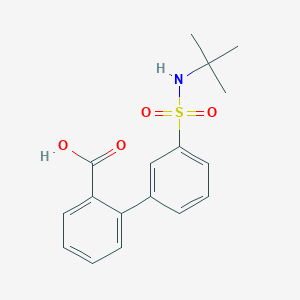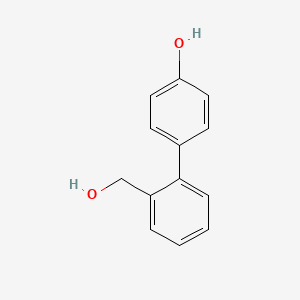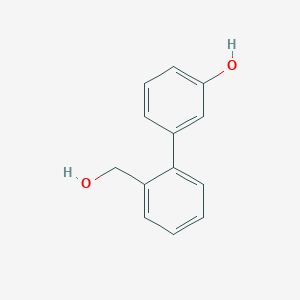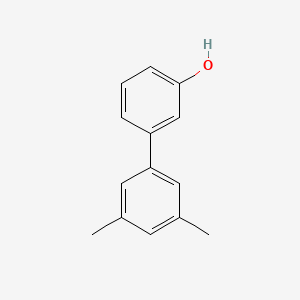
3-(3,5-Dimethylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethylphenyl)phenol, 95% (3,5-DMPP-95) is an organic compound with a molecular formula of C10H12O. It is a white solid that is insoluble in water and has a melting point of 76-78 °C. It is an aromatic compound, meaning it contains a benzene ring with three methyl groups attached to it. 3,5-DMPP-95 is used in a variety of applications, including synthesis, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 3-(3,5-Dimethylphenyl)phenol, 95% is largely dependent on the application it is used for. In the case of electrochemical oxidation, the oxidation of the phenol group is facilitated by the presence of an electron-withdrawing group (the methyl groups) attached to the phenol ring. In the case of enzyme-catalyzed reactions, the substrate is bound to the active site of the enzyme, and the enzyme catalyzes the reaction by providing the necessary energy for the reaction to occur.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-Dimethylphenyl)phenol, 95% are largely dependent on the application it is used for. In the case of electrochemical oxidation, the oxidation of the phenol group results in the formation of an aldehyde, which may have various physiological effects. In the case of enzyme-catalyzed reactions, the substrate is bound to the active site of the enzyme and the enzyme catalyzes the reaction, which may result in the formation of a variety of products with various physiological effects.
实验室实验的优点和局限性
The main advantages of using 3-(3,5-Dimethylphenyl)phenol, 95% in laboratory experiments are its availability, its low cost, and its low toxicity. It is available from a variety of suppliers and is relatively inexpensive compared to other organic compounds. In addition, it is non-toxic and does not pose a health hazard when handled properly. The main limitation of using 3-(3,5-Dimethylphenyl)phenol, 95% in laboratory experiments is its insolubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are a number of potential future directions for research involving 3-(3,5-Dimethylphenyl)phenol, 95%. These include the development of new synthesis methods, the exploration of new applications for the compound, and the study of its biochemical and physiological effects. In addition, further research could be conducted on the mechanism of action of enzymes that utilize 3-(3,5-Dimethylphenyl)phenol, 95% as a substrate. Finally, further research could be conducted on the development of new analytical methods for the detection and quantification of 3-(3,5-Dimethylphenyl)phenol, 95% in biological samples.
合成方法
3-(3,5-Dimethylphenyl)phenol, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Friedel-Crafts acylation. In the Williamson ether synthesis, an alcohol and an alkyl halide are reacted in the presence of an alkali metal or alkoxide to form an ether. In the Grignard reaction, an alkyl halide is reacted with magnesium metal to form an alkylmagnesium halide, which is then reacted with an alcohol to form an ether. In the Friedel-Crafts acylation, an aromatic compound is reacted with an acid chloride or an anhydride to form an acylated aromatic compound.
科学研究应用
3-(3,5-Dimethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound for the study of the electrochemical oxidation of phenols, as a reagent in the synthesis of heterocyclic compounds, and as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 3-(3,5-Dimethylphenyl)phenol, 95% has been used as a substrate in the study of the mechanism of action of enzymes, such as cytochrome P450.
属性
IUPAC Name |
3-(3,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(15)9-12/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXJOHGNZYNBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683434 |
Source


|
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-34-0 |
Source


|
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369852.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369869.png)
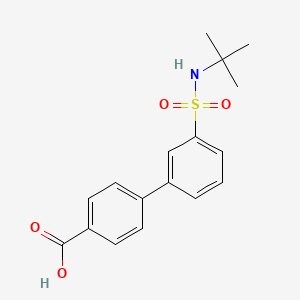


![3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369901.png)

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)
